molecular formula C13H18ClN3O2 B1342953 4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride CAS No. 1236260-53-9

4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride

Cat. No.: B1342953
CAS No.: 1236260-53-9
M. Wt: 283.75 g/mol
InChI Key: CRYQMPLAIRDGQI-UHFFFAOYSA-N
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Description

4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C13H17N3O2·HCl It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and phenylalanine derivatives.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through the reaction of piperazine with a phenylalanine derivative under controlled conditions.

    Cyclization: The intermediate compound undergoes cyclization to form the piperazin-2-one ring structure.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compound.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and pH are optimized to ensure high yield and purity.

    Purification: The final product is purified using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Amino-3-phenylpropanoyl)piperazin-2-one: The non-hydrochloride form of the compound.

    N-Phenylpiperazine: A related compound with a similar piperazine ring structure.

    Phenylalanine Derivatives: Compounds derived from phenylalanine with similar structural features.

Uniqueness

4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride is unique due to its specific combination of a piperazine ring and a phenylalanine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

4-(2-amino-3-phenylpropanoyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.ClH/c14-11(8-10-4-2-1-3-5-10)13(18)16-7-6-15-12(17)9-16;/h1-5,11H,6-9,14H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYQMPLAIRDGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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